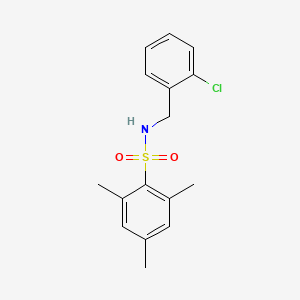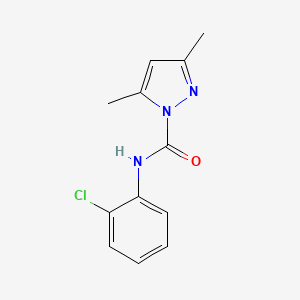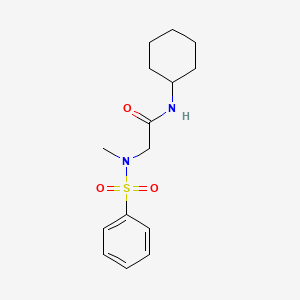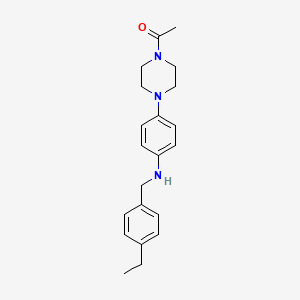
N-(2-chlorobenzyl)-2,4,6-trimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-chlorobenzyl)-2,4,6-trimethylbenzenesulfonamide” is a complex organic compound. It contains a benzyl group (a benzene ring attached to a CH2 group), which is substituted with a chlorine atom, and a sulfonamide group (a sulfur atom bonded to two oxygen atoms and one nitrogen atom) attached to a trimethylbenzene ring .
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-2,4,6-trimethylbenzenesulfonamide is not fully understood. However, it is believed to inhibit the activity of certain enzymes and proteins that are involved in the inflammatory, viral, and cancer pathways. This leads to the inhibition of the production of pro-inflammatory cytokines, the inhibition of viral replication, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity in vitro and in vivo. It has also been shown to have good bioavailability and pharmacokinetic properties. In addition, this compound has been shown to be stable in various biological fluids such as blood, plasma, and urine.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(2-chlorobenzyl)-2,4,6-trimethylbenzenesulfonamide is its broad range of potential applications in scientific research. It has been shown to exhibit anti-inflammatory, antiviral, and anticancer properties, making it a potential candidate for the development of drugs in these fields.
However, one of the limitations of this compound is its high cost of synthesis. This may limit its use in large-scale experiments.
Future Directions
There are several future directions for the research on N-(2-chlorobenzyl)-2,4,6-trimethylbenzenesulfonamide. One direction is to further investigate its mechanism of action to better understand how it inhibits the activity of certain enzymes and proteins.
Another direction is to explore its potential applications in other scientific research fields such as neurodegenerative diseases and autoimmune diseases.
Furthermore, future research could focus on optimizing the synthesis method of this compound to reduce the cost of synthesis and increase the yield of the final product.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in scientific research. Its synthesis method has been optimized to reduce the amount of impurities and increase the yield of the final product. This compound has been shown to exhibit anti-inflammatory, antiviral, and anticancer properties, making it a potential candidate for the development of drugs in these fields. Future research could focus on further investigating its mechanism of action, exploring its potential applications in other scientific research fields, and optimizing its synthesis method.
Synthesis Methods
The synthesis of N-(2-chlorobenzyl)-2,4,6-trimethylbenzenesulfonamide involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 2-chlorobenzylamine in the presence of a base. The reaction yields this compound as a white solid with a purity of over 95%. The synthesis method has been optimized to reduce the amount of impurities and increase the yield of the final product.
Scientific Research Applications
N-(2-chlorobenzyl)-2,4,6-trimethylbenzenesulfonamide has potential applications in various scientific research fields. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
This compound has also been shown to exhibit antiviral properties by inhibiting the replication of the influenza virus. This makes it a potential candidate for the development of antiviral drugs.
In addition, this compound has been shown to exhibit anticancer properties by inducing apoptosis in cancer cells. This makes it a potential candidate for the development of anticancer drugs.
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2,4,6-trimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c1-11-8-12(2)16(13(3)9-11)21(19,20)18-10-14-6-4-5-7-15(14)17/h4-9,18H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBPXESWBHWPNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5887168.png)
![N-(3-{N-[4-(4-morpholinylmethyl)benzoyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5887171.png)

![2,4-dibromo-6-{2-[(2-naphthylamino)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5887177.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5887195.png)



![5,7-dimethyl-2-(2-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5887212.png)
![N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B5887220.png)
![ethyl 2-[(2-pyrazinylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5887227.png)
![1,3-dimethyl-6-[(3-methylbutyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5887238.png)
